[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
This compound is a hybrid heterocyclic molecule combining a 1,3-oxazole and a 1,2,3-triazole moiety, both substituted with methoxy and ethoxy aromatic groups. The oxazole ring (5-membered with oxygen and nitrogen) and triazole ring (5-membered with three nitrons) confer distinct electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Its synthesis likely involves multi-step coupling reactions, as seen in analogous triazole-oxazole hybrids .
Properties
IUPAC Name |
[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O6/c1-6-33-21-12-7-17(13-22(21)32-5)24-26-20(16(3)35-24)14-34-25(30)23-15(2)29(28-27-23)18-8-10-19(31-4)11-9-18/h7-13H,6,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZFRCHXXYCVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)OC)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule characterized by its unique structural features, including an oxazole ring and a triazole moiety. This compound is notable for its potential biological activities and applications in medicinal chemistry and pharmacology. Despite its intricate structure suggesting diverse interactions with biological targets, specific scientific data on its biological activity remains limited.
Chemical Structure
The compound's structure can be broken down into several functional groups that may contribute to its biological activity:
| Structural Feature | Description |
|---|---|
| Oxazole Ring | A five-membered heterocyclic compound containing one oxygen and one nitrogen atom. |
| Triazole Moiety | A five-membered ring containing three nitrogen atoms, known for its role in various biological activities. |
| Ethoxy Group | Contributes to lipophilicity and may enhance membrane permeability. |
| Methoxy Groups | Potentially increase solubility and influence biological interactions. |
Biological Activity Overview
While specific studies directly addressing the biological activity of this compound are scarce, related compounds within the oxazole and triazole classes have demonstrated significant pharmacological properties. The following sections summarize findings from related research.
Antimicrobial Activity
Compounds containing triazole rings have been reported to exhibit antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial and fungal strains, suggesting that the triazole moiety in this compound may confer similar activities .
Antioxidant Properties
The presence of ether functionalities (as seen in the ethoxy group) in related compounds has been linked to antioxidant activity. Such compounds can scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage .
Anticancer Potential
Research on similar oxazole derivatives indicates potential anticancer activity. For example, certain oxazole-based compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. These findings suggest that the unique combination of oxazole and triazole rings in the target compound could also be explored for anticancer properties .
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Triazole Derivatives : A study found that triazole derivatives exhibited cytotoxicity against human cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Oxazole Compounds : Research on oxazole derivatives indicated significant antiproliferative effects against MCF-7 cells, with mechanisms involving apoptosis induction through caspase activation .
- Synthesis and Evaluation : A comprehensive evaluation of synthesized oxadiazole derivatives highlighted their potential as hA3 adenosine receptor antagonists, showcasing their relevance in drug discovery .
The precise mechanism of action for this compound remains to be elucidated. However, it is hypothesized that its interaction with specific molecular targets—such as enzymes or receptors—may lead to modulation of critical biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its dual heterocyclic system and methoxy/ethoxy substituents. Below is a comparison with key analogues:
Notes:
- *Molecular weight: Calculated based on formula.
Physicochemical Properties
- Stability : Methoxy and ethoxy groups may enhance stability against oxidative degradation compared to halogenated analogues .
Key Research Findings
Triazole-Oxazole Hybrids : Compounds with dual heterocyclic systems often exhibit enhanced bioactivity due to synergistic electronic effects. For example, thiazole-triazole hybrids show antimicrobial activity attributed to nitrogen-rich cores disrupting bacterial membranes .
Substituent Effects : Methoxy/ethoxy groups improve solubility in organic solvents compared to halogenated derivatives but may reduce binding affinity to polar biological targets .
Crystallography : Analogous compounds (e.g., ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate) are characterized via X-ray diffraction, revealing planar heterocyclic cores and π-stacking interactions .
Preparation Methods
Van Leusen Oxazole Synthesis
The 1,3-oxazole ring is synthesized via the van Leusen reaction, which employs Tosylmethylisocyanide (TosMIC) and a substituted benzaldehyde derivative.
Procedure :
- Substrate Preparation : 4-Ethoxy-3-methoxybenzaldehyde is prepared by alkylation of 3-methoxy-4-hydroxybenzaldehyde using ethyl bromide and potassium carbonate in DMF.
- Cycloaddition : TosMIC (1.2 equiv) and 4-ethoxy-3-methoxybenzaldehyde (1.0 equiv) are refluxed in methanol with K₂CO₃ (2.0 equiv) for 12 hours. The reaction proceeds via a [3+2] cycloaddition, forming 2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole-4-carbaldehyde as a yellow solid (yield: 78%).
Characterization :
- FT-IR : 1665 cm⁻¹ (C=O stretch of aldehyde), 1602 cm⁻¹ (C=N oxazole).
- ¹H-NMR (CDCl₃) : δ 9.82 (s, 1H, CHO), 7.25–6.95 (m, 3H, aromatic), 4.12 (q, 2H, OCH₂CH₃), 3.88 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃-oxazole).
Synthesis of the 1,2,3-Triazole Core
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole ring is constructed via CuAAC, ensuring regioselective 1,4-disubstitution.
Procedure :
- Azide Preparation : 4-Methoxyaniline is diazotized with NaNO₂/HCl at 0–5°C, followed by reaction with NaN₃ to yield 4-methoxyphenyl azide.
- Alkyne Synthesis : Methyl propiolate is treated with propargyl bromide and K₂CO₃ in acetone to form methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate.
- Cycloaddition : The azide (1.0 equiv) and alkyne (1.1 equiv) are reacted with CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in THF/H₂O (3:1) at 25°C for 24 hours. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:4) to afford 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (yield: 85%).
Characterization :
- ¹H-NMR (DMSO-d₆) : δ 8.02 (s, 1H, triazole-H), 7.45 (d, 2H, J = 8.8 Hz, aromatic), 6.97 (d, 2H, J = 8.8 Hz, aromatic), 3.81 (s, 3H, OCH₃), 2.52 (s, 3H, CH₃-triazole).
Coupling of Oxazole and Triazole Units
Mitsunobu Esterification
The oxazole aldehyde and triazole carboxylic acid are coupled using Mitsunobu conditions.
Procedure :
- Reduction of Aldehyde : The oxazole aldehyde (1.0 equiv) is reduced to the corresponding alcohol using NaBH₄ (2.0 equiv) in methanol at 0°C (yield: 92%).
- Esterification : The alcohol (1.0 equiv), triazole carboxylic acid (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are stirred in THF at 0°C for 2 hours, then warmed to 25°C for 12 hours. The product is purified via recrystallization from ethanol/water (yield: 68%).
Characterization :
- ¹³C-NMR (CDCl₃) : δ 165.4 (C=O ester), 161.2 (C=N oxazole), 153.8 (C-O methoxy), 148.2 (triazole-C).
- HRMS (ESI+) : m/z calculated for C₂₆H₂₈N₄O₆ [M+H]⁺: 515.1912; found: 515.1909.
Optimization and Yield Data
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxazole synthesis | K₂CO₃, MeOH, reflux | 78 | 98.5 |
| Triazole cycloaddition | CuSO₄, Na ascorbate, THF/H₂O | 85 | 97.8 |
| Mitsunobu esterification | DEAD, PPh₃, THF | 68 | 99.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
